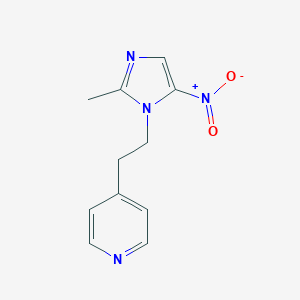
6-(2-Aminoethyl)-3-biphenylol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminoethyl)-3-biphenylol hydrochloride, also known as 2-Amino-6-biphenylol hydrochloride, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in the field of biochemistry due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-3-biphenylol hydrochloride involves its ability to bind to various biological molecules. This compound is commonly used as a fluorescent probe due to its ability to bind to proteins and nucleic acids. When this compound binds to a biological molecule, it undergoes a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Aminoethyl)-3-biphenylol hydrochloride are dependent on the specific biological molecule it interacts with. This compound has been shown to bind to various proteins and nucleic acids, resulting in changes in their conformation and function.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(2-Aminoethyl)-3-biphenylol hydrochloride in lab experiments is its ability to act as a fluorescent probe, allowing for the visualization of protein-protein interactions and enzyme kinetics. However, one limitation of this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the use of 6-(2-Aminoethyl)-3-biphenylol hydrochloride in scientific research. One potential direction is the development of new fluorescent probes that can be used to study specific biological molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of biochemistry.
Synthesis Methods
The synthesis of 6-(2-Aminoethyl)-3-biphenylol hydrochloride involves the reaction of 2-amino-6-bromobiphenyl with sodium hydroxide and sodium sulfide to form 2-amino-6-biphenylol. This intermediate is then reacted with hydrochloric acid to form the final product, 6-(2-Aminoethyl)-3-biphenylol hydrochloride.
Scientific Research Applications
6-(2-Aminoethyl)-3-biphenylol hydrochloride is widely used in scientific research due to its ability to interact with various biological molecules. It is commonly used as a fluorescent probe to study the binding of proteins and nucleic acids. This compound is also used in the study of enzyme kinetics and protein-protein interactions.
properties
CAS RN |
15144-90-8 |
|---|---|
Product Name |
6-(2-Aminoethyl)-3-biphenylol hydrochloride |
Molecular Formula |
(C5H5)2VCl |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
2-(4-hydroxy-2-phenylphenyl)ethylazanium;chloride |
InChI |
InChI=1S/C14H15NO.ClH/c15-9-8-12-6-7-13(16)10-14(12)11-4-2-1-3-5-11;/h1-7,10,16H,8-9,15H2;1H |
InChI Key |
DUPUPYFSAZSEFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)CC[NH3+].[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)CC[NH3+].[Cl-] |
synonyms |
6-(2-Aminoethyl)-3-biphenylol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)








